N-Arachidonoyl-L-Serine is derived from natural sources, particularly from animal tissues such as bovine brain. It has been classified as an endocannabinoid-like compound due to its structural similarities to other bioactive lipids involved in cannabinoid signaling. The compound is part of a broader category known as N-acyl amino acids, which are recognized for their diverse biological activities .
The synthesis of N-Arachidonoyl-L-Serine can be achieved through several methods, primarily involving the coupling of arachidonic acid with L-serine. One common approach involves a two-step synthesis process:
The synthesis process requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
N-Arachidonoyl-L-Serine has a molecular formula of and a molecular weight of approximately 391.54 g/mol . Its structure features:
The compound exists as a hygroscopic solid that is sensitive to light but stable under appropriate storage conditions (typically at -20°C) .
N-Arachidonoyl-L-Serine undergoes various chemical reactions that are crucial for its biological activity:
These reactions highlight its role in modulating inflammatory responses and suggest potential therapeutic applications.
The mechanism of action for N-Arachidonoyl-L-Serine involves several pathways:
These mechanisms indicate that ARA-S plays a multifaceted role in cellular signaling and immune response regulation.
N-Arachidonoyl-L-Serine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during experimental manipulations.
N-Arachidonoyl-L-Serine has potential applications in various scientific fields:
N-Arachidonoyl-L-serine (ARA-S) was first isolated and structurally characterized from bovine brain tissue in 2006 by Milman and colleagues, marking its identification as a novel endogenous signaling lipid. This discovery emerged from the logical hypothesis that since phosphatidylserine coexists with phosphatidylethanolamine (the biosynthetic precursor to the endocannabinoid anandamide) in neural tissues, analogous N-acyl serine derivatives should exist. Using a multi-step purification process involving lipid extraction, silylation, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, the team confirmed ARA-S's presence and structure through direct comparison with synthetic standards [1].
Table 1: Key Milestones in N-Arachidonoyl-L-Serine Research
Year | Milestone | Significance |
---|---|---|
2006 | Isolation from bovine brain and structural elucidation [1] | First identification of ARA-S as an endogenous compound; differentiation from classical endocannabinoids. |
2006 | Demonstration of endothelium-dependent vasodilation [1] | Revealed a primary vascular function independent of CB1/CB2 receptors. |
2010 | Identification of pro-angiogenic effects via GPR55 [3] | Established a role for ARA-S in blood vessel formation and a link to the GPR55 receptor. |
2016 | Characterization of effects on human brain endothelial cells [2] | Expanded understanding of ARA-S's impact on cerebral vasculature and signaling pathways. |
2023 | Modulation of cardiac potassium channels (hKV7.1/KCNE1) [5] | Suggested a potential cardioprotective role via ion channel modulation. |
Historically, ARA-S was classified as "endocannabinoid-like" due to its structural relationship with anandamide (N-arachidonoylethanolamine) and its isolation from tissues rich in classical endocannabinoids. However, its distinct receptor binding profile—showing negligible affinity for cannabinoid CB1, CB2, or TRPV1 receptors—prompted recognition as a member of a broader family of bioactive fatty acid amides, specifically the N-acyl amino acids, acting through novel mechanisms [1] [4] [6]. This discovery expanded the conceptual framework of the endocannabinoid system beyond CB1/CB2 receptors and their primary ligands.
N-Arachidonoyl-L-serine shares core structural features with the prototypical endocannabinoid anandamide but possesses critical differences that define its unique biological activity. Both molecules consist of a 20-carbon arachidonoyl chain attached to a polar head group. However, while anandamide features an ethanolamine head group, ARA-S incorporates an L-serine amino acid. This difference profoundly impacts their pharmacology. The molecular weight of ARA-S is 391.5 g/mol (C₂₃H₃₇NO₄), and it exists as a zwitterion at physiological pH. Stereochemistry is crucial, as the naturally occurring L-enantiomer is biologically active, while the synthetic D-enantiomer is inactive in functional assays [1] [4].
Table 2: Structural and Functional Comparison of N-Arachidonoyl-L-Serine and Anandamide
Property | N-Arachidonoyl-L-Serine (ARA-S) | Anandamide (AEA) |
---|---|---|
Chemical Class | N-acyl amino acid (N-acyl serine) | N-acyl ethanolamine (NAE) |
Molecular Formula | C₂₃H₃₇NO₄ | C₂₂H₃₇NO₂ |
Molecular Weight | 391.5 g/mol | 347.5 g/mol |
Head Group | L-Serine (HO-CH₂-CH(NH₂)-COOH) | Ethanolamine (HO-CH₂-CH₂-NH₂) |
Receptor Affinity | Negligible for CB1, CB2, TRPV1 (Ki > 10,000 nM) [1] | High for CB1 (Kd ~80 nM), CB2 (Kd ~500 nM) [6] |
Primary Receptors/Targets | Putative endothelial "CBx" receptor, GPR55, BKCa channels [1] [3] | CB1, CB2, TRPV1, PPARs [6] |
Key Vascular Effect | Endothelium-dependent vasodilation (EC₅₀ ~550-1200 nM) [1] | CB1-mediated vasodilation/vasoconstriction depending on vessel [6] |
Angiogenic Effect | Potent pro-angiogenic factor [3] | Typically anti-angiogenic [3] |
Functionally, ARA-S diverges significantly from classical endocannabinoids. While anandamide primarily signals through CB1 receptors in the central nervous system and vasculature, ARA-S exhibits only weak binding to CB1, CB2, or TRPV1 receptors (Ki > 10,000 nM). Instead, it elicits potent vasodilatory effects in isolated rat mesenteric arteries (EC₅₀ ≈ 550 nM) and aorta (EC₅₀ ≈ 1200 nM), primarily via endothelium-dependent mechanisms involving a pertussis toxin-sensitive G-protein (Gi/o) and activation of a novel receptor, sometimes termed the "abnormal cannabidiol" (Abn-CBD) receptor or CBx [1]. Furthermore, unlike cannabinoids such as anandamide which often inhibit angiogenesis, ARA-S acts as a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation [3]. It also modulates cardiac electrophysiology by enhancing hKV7.1/KCNE1 potassium channel activity [5] and suppresses pro-inflammatory cytokine production (e.g., TNF-α) independently of CB1/CB2 receptors [1].
The precise biosynthetic and degradative pathways for N-Arachidonoyl-L-Serine in vivo remain incompletely defined. However, based on its structural analogy to other N-acylated amino acids and endocannabinoids, plausible mechanisms have been proposed, primarily inferred from pathways known for N-acyl ethanolamines (NAEs) like anandamide and other N-acyl amino acids.
Precursors and Proposed Biosynthesis:The direct metabolic precursors for ARA-S are predicted to be membrane phospholipids, specifically phosphatidylserine (PS) containing an esterified arachidonic acid chain at the sn-1 position. The biosynthesis is hypothesized to occur via calcium-dependent transacylation, analogous to the synthesis of NAEs. This pathway involves:
An alternative pathway could involve the direct conjugation of free arachidonic acid to L-serine, potentially catalyzed by an enzyme related to the biosynthesis of other N-acyl amino acids like N-arachidonoyl glycine. However, evidence for this direct amidation pathway in mammals is currently lacking for serine conjugation [6].
Table 3: Proposed Biosynthesis and Degradation Pathways for N-Arachidonoyl-L-Serine
Pathway Type | Key Steps | Key Enzymes/Proposed Enzymes | Evidence/Notes |
---|---|---|---|
Biosynthesis | 1. Transacylation: AA transfer from PC to PS → NArPS2. Phosphodiester cleavage: NArPS → ARA-S + PA | Calcium-dependent transacylasePLD-type enzyme (e.g., NAPE-PLD) | Analogous to NAE biosynthesis [6] [7]; Precursor presence inferred. |
Direct conjugation of AA-CoA with L-Serine | Putative ARA-S synthetase | Theoretical pathway; observed for other N-acyl amino acids but not confirmed for ARA-S [6]. | |
Degradation | Hydrolysis to Arachidonic Acid and L-Serine | FAAH-2, Carboxylesterases | FAAH-2 shows activity towards some NAAs [6]; ARA-S stability data suggests enzymatic hydrolysis likely [1]. |
Oxidation by COX-2/LOX/CYP450 | Cyclooxygenase-2, Lipoxygenases, Cytochrome P450s | Major route for anandamide/2-AG; predicted for ARA-S but unconfirmed [7]. |
Stability and Degradation:ARA-S exhibits limited stability at room temperature or -20°C without solvent but remains stable for at least two months when stored in ethanol at -20°C [1]. This relative instability suggests active enzymatic degradation in vivo. Potential pathways include:
Further research is required to definitively identify the enzymes responsible for ARA-S synthesis and degradation and to quantify its tissue-specific production rates and regulation under physiological and pathological conditions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7